molecular formula C21H22O3 B5707179 7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one

7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one

Cat. No. B5707179
M. Wt: 322.4 g/mol
InChI Key: RNKXPZFLSMRVGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(Pentamethylbenzyl)oxy]-2H-chromen-2-one, also known as PBN, is a chemical compound that has been widely studied in scientific research due to its various applications in the field of biochemistry and physiology. PBN is a potent antioxidant and has been found to exhibit neuroprotective, anti-inflammatory, and anti-cancer properties. In

Scientific Research Applications

7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one has been extensively studied in scientific research for its various applications. It has been found to exhibit neuroprotective properties and has been used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one has also been found to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases such as arthritis. Additionally, 7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one has been found to exhibit anti-cancer properties and has been studied for its potential use in cancer therapy.

Mechanism of Action

The mechanism of action of 7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one involves its ability to scavenge free radicals and reactive oxygen species (ROS) in the body. 7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one acts as an antioxidant by donating an electron to free radicals and neutralizing them. This process prevents oxidative damage to cells and tissues and protects them from damage. Additionally, 7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one has been found to modulate various signaling pathways in the body, which contributes to its neuroprotective and anti-inflammatory properties.
Biochemical and Physiological Effects:
7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one has been found to exhibit various biochemical and physiological effects in the body. It has been found to reduce oxidative stress and inflammation, which contributes to its neuroprotective and anti-inflammatory properties. Additionally, 7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one has been found to modulate various signaling pathways in the body, which contributes to its anti-cancer properties. 7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one has also been found to exhibit cardioprotective properties and has been studied for its potential use in the treatment of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one in lab experiments is its potent antioxidant activity, which makes it a useful tool for studying oxidative stress and its effects on cells and tissues. Additionally, 7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one has been found to be relatively non-toxic and has a low risk of adverse effects. However, one of the limitations of using 7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one. One area of research is the development of novel 7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one derivatives with improved solubility and bioavailability. Additionally, further research is needed to elucidate the mechanisms of action of 7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one and its effects on various signaling pathways in the body. Furthermore, 7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one has potential applications in the treatment of various diseases such as cancer, cardiovascular diseases, and neurodegenerative diseases, and further research is needed to explore these applications in more detail.

Synthesis Methods

The synthesis of 7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one involves the reaction between pentamethylbenzyl alcohol and coumarin-3-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified using column chromatography to obtain pure 7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one.

properties

IUPAC Name

7-[(2,3,4,5,6-pentamethylphenyl)methoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O3/c1-12-13(2)15(4)19(16(5)14(12)3)11-23-18-8-6-17-7-9-21(22)24-20(17)10-18/h6-10H,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKXPZFLSMRVGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)COC2=CC3=C(C=C2)C=CC(=O)O3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one

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